![molecular formula C20H24ClN B1676069 Maprotiline hydrochloride CAS No. 10347-81-6](/img/structure/B1676069.png)
Maprotiline hydrochloride
Overview
Description
Maprotiline hydrochloride is a tetracyclic antidepressant used primarily to treat depressive illnesses, major depressive disorder, bipolar disorder, and anxiety associated with depression . It shares pharmacological properties with tricyclic antidepressants, such as inhibiting neuronal norepinephrine reuptake and possessing some anticholinergic activity .
Mechanism of Action
Target of Action
Maprotiline hydrochloride primarily targets neuronal norepinephrine reuptake . It inhibits the reuptake of norepinephrine at nerve endings, thereby increasing their concentration at the synaptic clefts of the brain . This action is thought to be responsible for the drug’s antidepressant and anxiolytic effects .
Mode of Action
Maprotiline acts as an antagonist at central presynaptic α2-adrenergic inhibitory autoreceptors and hetero-receptors . This action is postulated to result in an increase in central noradrenergic and serotonergic activity .
Biochemical Pathways
Maprotiline has been found to suppress cholesterol biosynthesis in hepatocellular carcinoma (HCC) cells through the ERK pathway . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis .
Pharmacokinetics
Maprotiline is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite . The bioavailability of maprotiline is 66–70% . It has a protein binding of 88% and an elimination half-life of 27–58 hours . Maprotiline is excreted in urine (57%) and bile (30%) as glucuronides, with 3–4% as unchanged drug .
Result of Action
The inhibition of norepinephrine reuptake by maprotiline increases the concentration of norepinephrine at the synaptic clefts of the brain . This leads to an increase in central noradrenergic and serotonergic activity, which is thought to be responsible for the drug’s antidepressant and anxiolytic effects .
Action Environment
The action of maprotiline can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s hepatic function . Furthermore, the drug’s action can be influenced by the presence of other drugs that affect the same biochemical pathways or have similar mechanisms of action .
Biochemical Analysis
Biochemical Properties
Maprotiline hydrochloride exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . It binds to the norepinephrine transporter (NET) and is selective for NET over the serotonin (5-HT) and dopamine transporters . This compound also binds to the 5-HT receptor subtype 5-HT 2A, as well as histamine H1, muscarinic acetylcholine, α1-adrenergic, and dopamine D2 receptors .
Cellular Effects
This compound significantly restrains cell proliferation, colony formation, and metastasis in vitro . It also exerts antitumor effects in vivo . In addition to the antitumor effect alone, this compound could also enhance the sensitivity of hepatocellular carcinoma cells to sorafenib .
Molecular Mechanism
This compound increases the synaptic concentration of norepinephrine in the central nervous system by inhibiting its reuptake by the presynaptic neuronal membrane . It substantially decreases the phosphorylation of sterol regulatory element-binding protein 2 (SREBP2) through the ERK signaling pathway, which results in decreased cholesterol biosynthesis and eventually impedes hepatocellular carcinoma cell growth .
Temporal Effects in Laboratory Settings
In single doses, the effect of this compound on the EEG revealed a rise in the alpha-wave density, a reduction of the alpha-wave frequency, and an increase in the alpha-wave amplitude . As with other tricyclic antidepressants, this compound lowers the convulsive threshold .
Dosage Effects in Animal Models
In animal models, this compound has sedative and tranquillising properties . After 21 days of intraperitoneal injections of this compound (10 mg/kg once daily), it showed significant prevention and treatment effects on monocrotaline-induced pulmonary arterial hypertension .
Metabolic Pathways
This compound is metabolized by N-demethylation, deamination, aliphatic and aromatic hydroxylations, and by formation of aromatic methoxy derivatives . It is slowly metabolized primarily to desmethylmaprotiline, a pharmacologically active metabolite .
Transport and Distribution
This compound is slowly and completely absorbed . It is readily distributed into breast milk to similar concentrations as those in maternal blood . It may be detected in the lungs, liver, brain, and kidneys; lower concentrations may be found in the adrenal glands, heart, and muscle .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in the presynaptic neuronal membrane where it inhibits the reuptake of norepinephrine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maprotiline hydrochloride involves the formation of an ion-association complex. One method includes the preparation of carbon paste electrodes modified with maprotiline-tetraphenylborate, 2-nitrophenyloctyl as a binder, and sodium tetraphenylborate as an
Biological Activity
Maprotiline hydrochloride is a tetracyclic antidepressant primarily used for treating depression and anxiety disorders. Its pharmacological profile is characterized by its ability to inhibit norepinephrine reuptake while exhibiting minimal effects on serotonin and dopamine systems. This article explores the biological activity of maprotiline, including its mechanisms of action, pharmacokinetics, clinical implications, and relevant case studies.
Maprotiline functions primarily as a norepinephrine reuptake inhibitor (NRI) . It demonstrates a strong affinity for the norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft. Additionally, maprotiline acts as an antagonist at several receptor sites:
- Histamine H1 Receptor : Strong antagonist, contributing to sedative effects.
- 5-HT2 Receptor : Moderate antagonist, potentially affecting mood regulation.
- α1-Adrenergic Receptor : Moderate antagonist, which may explain some cardiovascular side effects.
- Dopamine D2 Receptor : Weak antagonist, with minimal impact on dopaminergic pathways.
Recent studies have identified maprotiline as a potent antagonist of the 5-HT7 receptor , which may enhance its antidepressant efficacy by modulating serotonergic transmission at higher doses .
Pharmacokinetics
The pharmacokinetic profile of maprotiline includes:
Parameter | Value |
---|---|
Bioavailability | 66–70% |
Protein Binding | 88% |
Metabolism | Hepatic |
Onset of Action | 6 hours |
Elimination Half-life | 27–58 hours |
Excretion | Urine (57%), Bile (30%) |
Maprotiline reaches peak plasma concentration approximately 6 hours post-administration, with a terminal half-life averaging around 51 hours .
Clinical Implications
Maprotiline is indicated for the treatment of major depressive disorder and anxiety associated with depression. Its sedative properties make it particularly useful for patients with insomnia secondary to depression. However, it is essential to monitor for potential adverse effects, including:
- Sedation
- Anticholinergic effects (e.g., dry mouth, constipation)
- Orthostatic hypotension
- Social phobia : A rare but significant adverse effect noted in some patients .
Case Studies
-
Case Report on Social Phobia :
A 27-year-old male with dysthymia experienced significant improvement in depressive symptoms after starting maprotiline at 50 mg daily. However, he developed social phobia characterized by flushing and tachycardia when interacting socially. The symptoms resolved upon reducing the dosage to 25 mg daily, highlighting the need for careful dosage management . -
Neuroprotective Effects :
In a study examining neuroprotection in glaucoma models, maprotiline demonstrated significant preservation of retinal ganglion cells (RGCs) and visual function. The compound's ability to restore endoplasmic reticulum (ER) homeostasis was linked to its antagonism of the histamine H1 receptor, suggesting additional therapeutic avenues beyond its antidepressant use .
Scientific Research Applications
Medical Uses
Maprotiline hydrochloride is primarily indicated for the treatment of various forms of depression, including:
- Major Depressive Disorder : Effective in alleviating symptoms associated with major depressive episodes.
- Bipolar Disorder : Used during the depressive phases of bipolar affective disorder.
- Anxiety Disorders : Provides symptomatic relief for anxiety and tension associated with depression.
- Neuropathic Pain : Demonstrated efficacy in treating painful conditions such as diabetic neuropathy .
Summary of Indications
Pharmacological Properties
Maprotiline functions mainly through the inhibition of norepinephrine reuptake, leading to increased synaptic levels of norepinephrine in the central nervous system. This mechanism is crucial for its antidepressant effects. Additionally, it possesses sedative properties due to its antihistaminic action and exhibits weak anticholinergic effects .
Social Phobia Following Treatment
A case study reported a patient who developed social phobia after starting maprotiline therapy. Despite improvement in depressive symptoms, the patient experienced significant anxiety in social situations, which resolved upon dosage reduction .
Impact on Testicular Development
Research indicated that high doses of maprotiline could adversely affect testosterone levels and alter testicular histology in newborn male rats, suggesting potential implications for reproductive health.
Anti-inflammatory Effects
Maprotiline has shown anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) gene expressions in macrophage models, indicating its potential application in inflammatory conditions.
Anticancer Potential
Studies have demonstrated maprotiline's ability to inhibit cell proliferation and metastasis in hepatocellular carcinoma cell lines through modulation of specific signaling pathways, suggesting a novel application in cancer therapy.
Therapeutic Applications Beyond Depression
Recent investigations have explored maprotiline's effectiveness in treating coronary heart disease patients with concurrent depression and anxiety, highlighting its versatility beyond traditional psychiatric applications.
Safety Profile and Adverse Effects
While generally well-tolerated, maprotiline can lower the seizure threshold, particularly at high doses. A review of cases indicated that most seizures occurred with higher dosages, emphasizing the importance of adhering to recommended dosage guidelines .
Properties
IUPAC Name |
N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21-14-6-12-20-13-11-15(16-7-2-4-9-18(16)20)17-8-3-5-10-19(17)20;/h2-5,7-10,15,21H,6,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDMFGKECODQRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10262-69-8 (Parent) | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2044507 | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4), 45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855591 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SID14743087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10347-81-6 | |
Record name | Maprotiline hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10347-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maprotiline hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010347816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maprotiline hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757085 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Maprotiline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maprotiline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | MAPROTILINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8J54PVFI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Maprotiline hydrochloride primarily acts as a norepinephrine reuptake inhibitor. [] This means it blocks the reuptake of norepinephrine, a neurotransmitter, from the synapse back into the neuron, leading to increased norepinephrine levels in the synaptic cleft.
ANone: The molecular formula of this compound is C20H23N·HCl, and its molecular weight is 313.86 g/mol.
A: Several analytical methods have been employed for the characterization and quantification of this compound, including ultraviolet spectrophotometry [] and gas-liquid chromatography. [] These techniques provide spectroscopic data that can be used for identification and purity assessment.
A: Studies have shown that this compound demonstrates minimal sorption to polyvinyl chloride (PVC) bags and Stedim 6 infusion bags, indicating good compatibility with these materials. [, ] This is in contrast to some other drugs like diazepam, which exhibit significant sorption to PVC. []
A: Research suggests that this compound exhibits good compatibility with both dextrose and sodium chloride isotonic solutions commonly used for infusions. [, ] This suggests that these solutions can be used as vehicles for this compound without concerns about significant drug loss due to sorption.
A: High-performance liquid chromatography (HPLC) methods have been established for determining the dissolution profile of this compound tablets. [] These methods are essential for understanding the drug release characteristics from the formulation and can guide the development of formulations with desired dissolution properties.
A: Research indicates that this compound exhibits varying degrees of solubility in different media. [] This property can significantly influence the bioavailability and efficacy of the drug. Formulation strategies can be employed to enhance the solubility of this compound in relevant media.
A: Several analytical methods have been developed for the quantitative determination of this compound in pharmaceutical formulations. These include HPLC, [, ] gas-liquid chromatography, [] capillary zone electrophoresis, [] and spectrophotometric methods. [] The choice of method depends on factors such as sensitivity, specificity, and available instrumentation.
A: Reverse-phase HPLC (RP-HPLC) methods have been established and validated for the analysis of related substances in this compound tablets. [] This method, coupled with techniques like LC-MS, allows for the identification and quantification of impurities, ensuring the quality and safety of the pharmaceutical product.
A: The average biological half-life of unchanged this compound in the blood is approximately 43 hours. [] This relatively long half-life allows for once-daily dosing in many patients.
A: While this compound primarily acts on norepinephrine reuptake, there is evidence suggesting that at higher doses, it may also inhibit serotonin reuptake. [] This dual-action profile at higher doses could contribute to both its therapeutic effects and potential side effects.
A: Studies have reported a risk of seizures associated with this compound, particularly at higher dosages. [, ] Some studies suggest that a long-acting metabolite of maprotiline might contribute to this risk. [] Dosage adjustments and careful monitoring are crucial to manage this risk.
A: One study used newborn male rats to investigate the effects of this compound on testicular development. [] The researchers administered different dosages of the drug to pregnant rats and analyzed the testicular tissue and hormone levels in their male offspring.
A: Yes, several multicenter clinical trials have been conducted to evaluate the efficacy and safety of this compound in treating depression. [, ] These trials involved patients with various depressive disorders and assessed the drug's impact on mood, anxiety, sleep, and other symptoms.
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